butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is a chemical compound characterized by the presence of a butyl group attached to a pyrazole ring, which is further substituted with a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with butylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,2-trifluoroethyl)amine: Another compound containing the trifluoroethyl group, used in similar applications.
3-Tert-Butyl-1-(2,2,2-Trifluoroethyl)-1H-Pyrazol-5-Amine:
Uniqueness
Butyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16F3N3 |
---|---|
Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-2-3-5-14-7-9-4-6-16(15-9)8-10(11,12)13/h4,6,14H,2-3,5,7-8H2,1H3 |
InChI Key |
JXZATFJHUTZWEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CC(F)(F)F |
Origin of Product |
United States |
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